molecular formula C8H6ClN B2512649 3-Chloro-4-ethynylaniline CAS No. 80690-65-9

3-Chloro-4-ethynylaniline

Cat. No.: B2512649
CAS No.: 80690-65-9
M. Wt: 151.59
InChI Key: SPZVJMGWFQPCTP-UHFFFAOYSA-N
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Description

3-Chloro-4-ethynylaniline is an organic compound with the molecular formula C8H6ClN It is characterized by the presence of a chlorine atom at the third position and an ethynyl group at the fourth position on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethynylaniline typically involves the introduction of the ethynyl group onto a chlorinated aniline derivative. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated aromatic compound with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethynylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substituted Anilines: Formed from substitution reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

    Coupled Products: Formed from coupling reactions.

Scientific Research Applications

3-Chloro-4-ethynylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethynylaniline involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the amino group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to potential biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-4-ethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZVJMGWFQPCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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